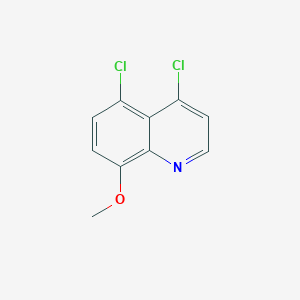
4-methyl-2,3-dihydro-1-benzofuran-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,3-dihydro-1-benzofuran-5-amine is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2,3-dihydro-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . These methods are conducive to the construction of complex benzofuran ring systems, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,3-dihydro-1-benzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-2,3-dihydro-1-benzofuran-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-methyl-2,3-dihydro-1-benzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in cellular processes. For example, its anti-tumor activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Indole: Contains a nitrogen atom in the ring structure, leading to different biological activities.
Coumarin: Another benzofuran derivative with distinct pharmacological properties.
Uniqueness: 4-Methyl-2,3-dihydro-1-benzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential therapeutic applications, setting it apart from other benzofuran derivatives .
Propiedades
Número CAS |
1368293-73-5 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-methyl-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H11NO/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-3H,4-5,10H2,1H3 |
Clave InChI |
YEVAAXDPIBKLKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCO2)N |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



